2-[(2,4-Dichlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol
Description
2-[(2,4-Dichlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol is a structurally complex ethanol derivative featuring a 2,4-dichlorobenzylamino group, a 4-fluorophenyl ring, and a phenyl substituent. The compound’s synthesis likely involves nucleophilic substitution or condensation reactions, as inferred from related methodologies in the literature.
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methylamino]-1-(4-fluorophenyl)-1-phenylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2FNO/c22-18-9-6-15(20(23)12-18)13-25-14-21(26,16-4-2-1-3-5-16)17-7-10-19(24)11-8-17/h1-12,25-26H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIMYUBGOIQKHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCC2=C(C=C(C=C2)Cl)Cl)(C3=CC=C(C=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dichlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Amino Intermediate: The initial step involves the reaction of 2,4-dichlorobenzyl chloride with an amine to form 2,4-dichlorobenzylamine.
Grignard Reaction: The next step involves the formation of a Grignard reagent from 4-fluorobromobenzene and magnesium in anhydrous ether. This Grignard reagent is then reacted with benzophenone to form 1-(4-fluorophenyl)-1-phenyl-1-ethanol.
Coupling Reaction: Finally, the 2,4-dichlorobenzylamine is coupled with 1-(4-fluorophenyl)-1-phenyl-1-ethanol under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dichlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorobenzyl group, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.
Biology
In biological research, 2-[(2,4-Dichlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(2,4-Dichlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol involves its interaction with specific molecular targets. The dichlorobenzyl and fluorophenyl groups may facilitate binding to enzymes or receptors, altering their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Amino vs. Sulfanyl/Sulfonyl Groups
Replacing the amino group in the target compound with sulfur-containing moieties significantly alters physicochemical and biological properties:
- The bis(4-fluorophenyl) substituents increase steric bulk, which may reduce binding flexibility in enzyme pockets .
Chlorine and Fluorine Substituent Positions
- (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid vs. (S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid: The 2,4-dichloro substitution (target compound’s benzyl group) forms a hydrogen bond with Gln215 (2.202 Å) and a π–π interaction with Tyr201 (4.127 Å) in collagenase inhibition. The 2,6-dichloro analog shows a shorter hydrogen bond (1.961 Å) but weaker π–π interaction (4.249 Å), leading to similar IC₅₀ values but distinct binding modes .
Antifungal Activity
- 1-(1H-1,2,4-Triazol-1-yl)-2-(2,4-difluorophenyl)-3-[N-cyclopropyl-N-(3,4-dichlorobenzyl)amino]propan-2-ol: Exhibits MIC₈₀ values <0.125 μg/mL against Candida albicans, surpassing fluconazole by 4-fold. The triazole ring and dichlorobenzyl group synergize to enhance antifungal efficacy .
Enzyme Inhibition
- (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid: Binds collagenase with a Gibbs free energy of –6.4 kcal/mol, comparable to its 2,6-dichloro analog (–6.5 kcal/mol). The 2,4-substitution optimizes spatial compatibility with hydrophobic enzyme pockets .
Physicochemical Properties
Biological Activity
The compound 2-[(2,4-Dichlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol (also known as CB7757460 ) is a complex organic molecule characterized by its unique structure, which includes dichlorobenzyl, fluorophenyl, and phenyl groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to delve into the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The molecular weight is approximately 393.28 g/mol. Its structure can be represented as follows:
Anticancer Potential
Preliminary investigations into the anticancer potential of similar compounds suggest that they may inhibit cancer cell proliferation. For instance, compounds containing fluorophenyl groups have shown promise in targeting specific cancer pathways. In vitro studies on related compounds indicate that they can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound may also be significant. Compounds with similar functionalities have been observed to inhibit pro-inflammatory cytokines and enzymes involved in inflammation processes. This suggests a potential therapeutic application in treating inflammatory diseases .
Table 1: Biological Activities of Similar Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| 2,4-Dichlorobenzyl Alcohol | Antimicrobial | |
| 4-Fluorophenol | Anticancer | |
| Benzophenone Derivatives | Anti-inflammatory |
Table 2: Comparative Analysis of Biological Activities
| Activity Type | Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Amylmetacresol | <5 | Disruption of bacterial cell wall integrity |
| Anticancer | 4-Fluorophenol | 4.363 | Induction of apoptosis |
| Anti-inflammatory | Various Benzophenones | Variable | Inhibition of cytokine production |
Case Study 1: Antimicrobial Efficacy
In a study examining the efficacy of amylmetacresol lozenges containing dichlorobenzyl alcohol, significant reductions in bacterial counts were observed within one minute against pathogens associated with pharyngitis. This rapid action highlights the potential effectiveness of compounds similar to this compound in clinical settings .
Case Study 2: Anticancer Activity
A series of novel benzophenone derivatives were evaluated for their anticancer properties against the HCT116 colon cancer cell line. The results indicated that certain derivatives exhibited high anticancer activity with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
